molecular formula C23H31NO7S B1662612 Sulprostone CAS No. 60325-46-4

Sulprostone

货号: B1662612
CAS 编号: 60325-46-4
分子量: 465.6 g/mol
InChI 键: UQZVCDCIMBLVNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

舒普罗酮的合成涉及多个步骤,从适当的环戊烷衍生物开始。主要步骤包括:

工业生产方法通常涉及优化这些合成路线,以确保最终产品的产率和纯度高。这包括控制反应条件,如温度、压力和pH值,以实现所需的结果。

化学反应分析

Structural Basis for Reactivity

Sulprostone’s chemical formula is C₂₃H₃₁NO₇S , featuring a sulfonamide group and a cyclopentane ring system characteristic of prostaglandins . Key structural elements include:

  • Sulfonamide group (-SO₂-NH₂) : Contributes to stability and influences acid-base interactions.

  • Double bonds : Present in the cyclopentane ring and side chains, which may participate in oxidation or isomerization reactions.

  • Hydroxyl groups : Potential sites for hydrolysis or condensation.

Hydrolytic Degradation

Prostaglandins, including this compound, are susceptible to hydrolysis under physiological conditions. While direct data on this compound is limited, related prostaglandins (e.g., PGE₂) undergo hydrolysis of ester bonds or epoxide rings . Factors influencing hydrolysis include:

  • pH : Acidic or basic environments accelerate degradation.

  • Temperature : Elevated temperatures increase molecular mobility, enhancing reactivity.

Solid-State Stability

In pharmaceutical formulations, this compound’s stability is critical. Solid-state reactions (e.g., phase transformations or dehydration) can occur, influenced by excipients and storage conditions . For example:

  • Maillard reactions : Potential interactions with amine-containing excipients under acidic conditions.

  • Oxidation : Susceptibility to oxidation at double bonds, though structural modifications (e.g., sulfonamide) may reduce this risk compared to natural PGE₂ .

Oxidation Pathways

This compound’s double bonds (e.g., in the cyclopentane ring) are prone to oxidation. While no direct studies on this compound’s oxidation are cited, related prostaglandins exhibit:

  • Epoxidation : Formation of reactive epoxide intermediates under oxidative stress.

  • Lipid peroxidation : Potential interaction with free radicals in biological systems.

The sulfonamide group may enhance stability by reducing susceptibility to oxidative cleavage compared to natural PGE₂ .

Enzymatic Interactions

This compound’s resistance to metabolic degradation is a key advantage over PGE₂ . This stability likely arises from structural modifications that hinder enzymatic attack. For example:

  • 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) : A primary enzyme in prostaglandin metabolism. This compound’s sulfonamide group may sterically hinder binding to this enzyme.

  • Cytochrome P450 enzymes : Potential oxidation via CYP450 isoforms, though no direct evidence is available.

Interactions with Surfactants and Excipients

In formulations, surfactants can modulate this compound’s reactivity. For instance:

  • Anionic surfactants (e.g., SDS) : May alter solubility or partitioning, affecting reaction rates .

  • Cationic surfactants (e.g., CTAB) : Potential ion-pair interactions with the sulfonamide group, influencing stability or release profiles.

Analytical Methods for Reaction Monitoring

Advanced techniques like UHPLC-QqQ-MS/MS enable precise quantification of this compound and its degradation products . Example parameters for similar prostaglandins include:

Parameter Value
Precursor Ion [M−H]⁻
Product Ions Fragments (e.g., 323.3, 171.15 m/z)
Retention Time ~5.9 min

These methods can track hydrolysis or oxidation by detecting characteristic fragment ions .

Pharmacological Implications of Reactivity

This compound’s chemical stability ensures prolonged activity in clinical settings, such as:

  • Medical abortion : Requires sustained uterine contraction mediated by EP3 receptor activation .

  • Postpartum hemorrhage : Stability under physiological conditions ensures reliable oxytocic effects .

科学研究应用

Termination of Pregnancy

Efficacy and Safety:
Sulprostone has been extensively studied for its role in the termination of pregnancy, particularly in cases of fetal death during the second and early third trimesters. A retrospective study involving 97 women demonstrated that intravenous this compound was both safe and effective, with 90% of participants aborting within 24 hours of administration. The average induction-expulsion interval was approximately 11.9 hours, with minimal side effects reported .

Dosage and Administration:
The protocol involved an initial infusion rate of 15 μg/hr, which could be titrated up to a maximum of 240 μg/hr, reaching a total daily dose of 1500 μg . Although most patients required subsequent evacuation procedures, the blood loss was minimal, indicating a favorable safety profile.

Management of Retained Placenta

Clinical Outcomes:
this compound has also shown promise in managing retained placenta. A study involving 126 women indicated that this compound infusion led to successful placental expulsion in nearly 40% of cases, significantly reducing blood loss compared to those requiring manual removal (582 ml vs. 1275 ml) .

Mechanism of Action:
The drug acts by stimulating uterine contractions, facilitating the expulsion of retained placental tissue without significant adverse effects or postpartum morbidity . This application is particularly beneficial in obstetric settings where rapid management is essential to prevent complications such as hemorrhage.

Effects on Gastric Motility

Research Insights:
Recent studies have explored the effects of this compound on gastric motility and dysrhythmia. In a controlled experiment with ferrets, this compound administration resulted in altered gastric myoelectrical activity characterized by an increase in the dominant frequency of slow waves and a decrease in regularity .

Physiological Implications:
These findings suggest that this compound may influence gastric function by shifting the balance towards sympathetic dominance, as indicated by changes in heart rate variability (HRV) and increased blood pressure . Such insights are crucial for understanding the broader physiological impacts of this compound beyond its obstetric applications.

Summary Table of Applications

ApplicationEfficacyMechanismStudy Reference
Termination of PregnancyHigh success rate (90% within 24 hrs)Uterine contraction stimulation
Management of Retained PlacentaSuccessful expulsion in ~40% casesPromotes placental contractions
Gastric Motility AlterationIncreased gastric dysrhythmiaModulation of gastric electrical activity

作用机制

相似化合物的比较

舒普罗酮在所有前列腺素类似物中独树一帜,因为它在激活EP3受体方面具有高选择性和效力。类似的化合物包括:

与这些化合物相比,舒普罗酮在稳定性和抗代谢降解方面具有优势,使其在某些临床情况下成为首选 .

生物活性

Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that has been widely studied for its biological activity, particularly in obstetric and gynecological applications. This article reviews the compound's mechanism of action, clinical uses, efficacy, and safety based on diverse research findings.

This compound acts primarily as a uterotonic agent, promoting uterine contractions. It binds to the prostaglandin receptors (EP receptors), leading to increased intracellular calcium levels and subsequent smooth muscle contraction. This activity is particularly beneficial in situations requiring uterine evacuation or management of postpartum hemorrhage.

Clinical Applications

This compound is employed in several clinical scenarios, including:

  • Induction of Labor : Used to induce labor in cases of fetal death or when medical abortion is necessary.
  • Management of Postpartum Hemorrhage : Effective in treating hemorrhages due to uterine atonia when oxytocin is insufficient.
  • Treatment of Retained Placenta : Facilitates the expulsion of retained placenta post-delivery.

Induction of Labor

A retrospective study involving 97 women with fetal death in the second and early third trimester found that this compound was effective for inducing abortion. The average induction-expulsion interval was approximately 11.9 hours, with 90% of patients aborting within 24 hours. Side effects were minimal, with only a few requiring additional interventions such as evacuation or curettage .

Management of Postpartum Hemorrhage

In a study assessing 315 cases of postpartum hemorrhage due to uterine atonia, this compound demonstrated an 89% success rate with minimal side effects (5.5%). The treatment was particularly effective when administered promptly after diagnosis .

Treatment of Retained Placenta

Another study focused on the use of intravenous this compound for retained placenta indicated that 39.7% of cases resulted in successful expulsion without manual intervention. Blood loss was significantly lower in cases where this compound was effective compared to those requiring manual removal (582 ml vs. 1275 ml) .

Comparative Studies

A randomized controlled trial compared this compound with misoprostol for labor induction after fetal death. Both agents showed similar efficacy, but this compound had a slightly longer induction-delivery interval (12.3 hours vs. 10.4 hours for misoprostol). The need for additional uterotonics and rates of placental retention were also comparable between the two groups .

Case Studies and Observations

  • Case Report on Myocardial Ischemia : A case report highlighted a rare complication where a patient developed myocardial ischemia after this compound administration during severe postpartum hemorrhage. This underscores the importance of monitoring cardiovascular status during treatment .
  • Clinical Guidelines : Recommendations suggest that this compound should be considered earlier in treatment protocols for postpartum hemorrhage due to its effectiveness compared to traditional therapies like oxytocin .

Summary Table: Efficacy and Side Effects

Study FocusEfficacy (%)Average Induction-Expulsion Interval (Hours)Major Side Effects (%)
Induction of Labor9011.9Minimal (5-8)
Management of Postpartum Hemorrhage89N/AMinimal (5.5)
Treatment of Retained Placenta39.7N/ANone reported

属性

IUPAC Name

7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZVCDCIMBLVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860755
Record name 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60325-46-4
Record name Sulprostone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulprostone
Reactant of Route 2
Sulprostone
Reactant of Route 3
Sulprostone
Reactant of Route 4
Sulprostone
Reactant of Route 5
Reactant of Route 5
Sulprostone
Reactant of Route 6
Reactant of Route 6
Sulprostone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。